molecular formula C23H23N5O3S B2413965 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide CAS No. 894062-87-4

2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide

Cat. No.: B2413965
CAS No.: 894062-87-4
M. Wt: 449.53
InChI Key: XTQHCJAOHVWPSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide is a novel chemical entity designed for preclinical research and development. As a member of the [1,2,4]triazolo[4,3-b]pyridazine family, this compound is of significant interest in medicinal chemistry and drug discovery. The structure incorporates a 4-ethoxyphenyl group at the 6-position of the triazolopyridazine core, which is linked via a thioether bridge to an acetamide moiety bearing a 2-methoxybenzyl group. This specific architecture suggests potential for diverse biological activity. Triazolopyridazine scaffolds are recognized in scientific literature for their broad pharmacological potential, and related analogs have been investigated for various therapeutic applications . The presence of the thioacetamide chain is a common feature in bioactive molecules and is known to contribute to interactions with biological targets . Researchers can explore this compound as a key intermediate or as a candidate for high-throughput screening in oncology, neuroscience, and infectious disease research. Its mechanism of action is target-dependent and should be empirically validated for each specific research context. This product is intended for laboratory research by qualified professionals. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[(2-methoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-3-31-18-10-8-16(9-11-18)19-12-13-21-25-26-23(28(21)27-19)32-15-22(29)24-14-17-6-4-5-7-20(17)30-2/h4-13H,3,14-15H2,1-2H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQHCJAOHVWPSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NCC4=CC=CC=C4OC)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide is a triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, particularly in relation to anti-tumor and antimicrobial properties.

Chemical Structure

The compound can be represented by the following structural formula:

C18H22N4O2S\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_2\text{S}

This structure includes a triazole ring and a pyridazine moiety, which are known for their diverse biological activities.

Antitumor Activity

Research has indicated that triazole derivatives exhibit significant antitumor properties. For example, compounds structurally similar to This compound have shown promising results against various cancer cell lines.

A study evaluating compounds with similar scaffolds found that certain derivatives had IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. For instance:

CompoundCell LineIC50 (µM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

These results suggest that similar compounds could potentially inhibit tumor growth effectively .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The compound's structural features may contribute to its effectiveness against both bacterial and fungal strains. A review highlighted that triazole derivatives demonstrated moderate to high activity against various pathogens:

MicroorganismActivity Level
Staphylococcus aureusHigh
Escherichia coliModerate
Candida albicansModerate

In vitro studies have shown that compounds with a triazole core can exhibit potent activity against resistant strains of bacteria .

The biological activity of This compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival pathways.
  • DNA Interaction : Some triazoles have demonstrated the capability to intercalate with DNA, disrupting replication processes in cancer cells.

Case Studies

A notable case study involved the synthesis and evaluation of related triazole compounds for their anti-tubercular activity against Mycobacterium tuberculosis. The study reported several derivatives with IC50 values ranging from 1.35 to 2.18 µM, indicating significant potential for further development .

Scientific Research Applications

Biological Activities

  • Antimicrobial Properties
    • Compounds containing the 1,2,4-triazole scaffold have demonstrated significant antimicrobial activity against various pathogens. Research indicates that derivatives of triazoles exhibit potent effects against both Gram-positive and Gram-negative bacteria. For instance, triazole derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity
    • The presence of sulfur and nitrogen heteroatoms in the compound contributes to its potential as an anticancer agent. Studies have indicated that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms . The compound's ability to target specific kinases involved in cancer progression is particularly noteworthy.
  • Neuroprotective Effects
    • Some derivatives of the triazole family have been reported to possess neuroprotective properties. This is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Anti-inflammatory Activity
    • Research has also highlighted the anti-inflammatory effects of triazole derivatives. These compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated various triazole derivatives for their antimicrobial activity against Staphylococcus aureus and E. coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics, suggesting their potential as effective alternatives .

Case Study 2: Anticancer Mechanisms

In vitro studies on triazolo-pyridazine derivatives demonstrated their ability to inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis. One specific derivative was found to be particularly effective against breast cancer cell lines, showcasing its potential for further development into a therapeutic agent .

Potential Applications in Drug Development

The unique structural features of 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide position it as a promising candidate in drug development across several therapeutic areas:

  • Antibiotics : Given its antimicrobial properties, this compound could be developed into a new class of antibiotics.
  • Anticancer Drugs : Its ability to target cancer cells makes it suitable for further investigation in oncology.
  • Neuroprotective Agents : Its neuroprotective effects could lead to novel treatments for neurodegenerative disorders.

Q & A

Q. How can researchers optimize the synthesis of 2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide?

  • Methodological Answer : Synthesis optimization involves evaluating solvent systems (e.g., ethanol, DMF), catalysts (e.g., CuI for click chemistry), and reaction temperatures. For example, highlights that coupling reactions using triazole intermediates under reflux conditions (80–100°C) yield higher purity products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound from byproducts. Reaction progress should be monitored using TLC and validated by NMR and mass spectrometry .

Q. What spectroscopic methods are recommended for structural characterization of this compound?

  • Methodological Answer : Key techniques include:
  • 1H/13C NMR : To confirm substituent positions (e.g., 4-ethoxyphenyl and 2-methoxybenzyl groups) and verify thioether linkage (δ ~3.5–4.0 ppm for SCH2).
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch ~1680–1720 cm⁻¹ for acetamide).
  • Elemental Analysis : Validate molecular formula (e.g., C, H, N, S percentages) against theoretical values, as demonstrated in for structurally analogous triazolopyridazines .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

  • Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina or Schrödinger Suite) can model interactions with enzymes or receptors. For example, describes docking poses of similar triazolopyridazines with α-glucosidase, highlighting hydrogen bonding with catalytic residues (e.g., Asp349) and hydrophobic interactions with aromatic pockets. Validate predictions with in vitro assays (e.g., enzyme inhibition IC50) and compare with reference inhibitors .

Q. How should researchers address contradictions in reported toxicity data for this compound?

  • Methodological Answer : Discrepancies in toxicity profiles (e.g., acute oral toxicity vs. skin irritation) may arise from differences in test models (e.g., rodent vs. human cell lines) or dosing concentrations. Systematic validation steps include:
  • Replicating assays under standardized OECD/ICH guidelines.
  • Cross-referencing GHS classifications ( notes acute toxicity and skin corrosion; flags carcinogenicity risks).
  • Conducting dose-response studies to establish NOAEL (no-observed-adverse-effect-level) thresholds .

Q. What strategies improve the metabolic stability of this compound for pharmacological applications?

  • Methodological Answer : Structural modifications can enhance stability:
  • Introdurating electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism, as seen in for related acetamides.
  • Blocking labile sites : Replace the thioether (-S-) with a sulfone (-SO2-) to prevent glutathione-mediated degradation.
  • In vitro microsomal assays (e.g., human liver microsomes) quantify metabolic half-life and identify major metabolites via LC-MS .

Q. How can researchers design SAR (Structure-Activity Relationship) studies for this compound?

  • Methodological Answer : Focus on varying substituents at key positions:
  • 4-Ethoxyphenyl group : Replace with halogenated or heteroaromatic rings to assess hydrophobic interactions.
  • 2-Methoxybenzyl moiety : Modify methoxy position (e.g., 3- or 4-methoxy) to evaluate steric effects.
  • Triazolopyridazine core : Test bioisosteres (e.g., triazolo[1,5-a]pyrimidine) for improved solubility.
    Data from and suggest that bulkier substituents (e.g., 4-bromophenyl in oxadiazole analogs) enhance target binding but may reduce bioavailability .

Experimental Design Considerations

Q. What controls are essential in bioactivity assays for this compound?

  • Methodological Answer : Include:
  • Positive controls : Known inhibitors/agonists for the target (e.g., acarbose for α-glucosidase inhibition assays).
  • Negative controls : Solvent-only (e.g., DMSO) to rule out vehicle effects.
  • Cytotoxicity controls : Assess cell viability (e.g., MTT assay) to distinguish specific activity from general toxicity.
    emphasizes using purity-verified compounds (>95% by HPLC) to avoid confounding results .

Q. How should researchers handle discrepancies between computational predictions and experimental binding data?

  • Methodological Answer : Reconcile differences by:
  • Re-optimizing docking parameters : Adjust grid box size/position to better match the active site.
  • Incorporating molecular dynamics (MD) simulations : Account for protein flexibility and solvation effects (e.g., 100 ns MD runs in GROMACS).
  • Validating with mutagenesis studies : Test binding affinity against mutant targets (e.g., Ala-scanning of key residues) .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response data?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves and calculate EC50/IC50 values. Report 95% confidence intervals and apply ANOVA for multi-group comparisons. highlights Design of Experiments (DoE) for optimizing reaction conditions, which can be adapted to bioactivity studies .

Q. How to ensure reproducibility in synthetic protocols for this compound?

  • Methodological Answer :
    Document critical parameters:
  • Moisture sensitivity : Use anhydrous solvents and inert atmosphere (N2/Ar) for hygroscopic steps.
  • Reagent purity : Confirm via NMR or LC-MS (e.g., notes impurities in ethyl chloroacetate affecting yield).
  • Batch-to-batch consistency : Characterize each batch with NMR, HPLC, and melting point analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.